Myrciaphenone A

Beschreibung

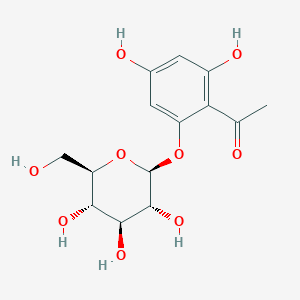

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-5(16)10-7(18)2-6(17)3-8(10)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKQVLKFPJGJEP-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948963 | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26089-54-3 | |

| Record name | Myrciaphenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026089543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Myrciaphenone A: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Myrciaphenone A Biosynthesis Pathway in Plants, Providing In-depth Analysis for Researchers, Scientists, and Drug Development Professionals.

This technical guide details the proposed biosynthetic pathway of this compound, a C-glycosidic acetophenone with potential pharmacological applications found in various plant species, including those of the Myrtaceae family. Drawing upon established principles of plant secondary metabolism and recent discoveries in related biosynthetic pathways, this document provides a robust hypothetical framework for the formation of this complex natural product.

Introduction to this compound

This compound is a specialized metabolite characterized by a 2',4',6'-trihydroxyacetophenone aglycone linked to a glucose molecule via a C-glycosidic bond. Its full chemical name is 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone[1]. This compound has been isolated from several plant species, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. The unique structural features of this compound, particularly the C-glycosidic linkage which confers significant stability against enzymatic hydrolysis, make it a molecule of interest for further investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Acetophenone Aglycone (2',4',6'-Trihydroxyacetophenone): This stage begins with the general phenylpropanoid pathway and proceeds through a series of reactions analogous to β-oxidation.

-

C-Glucosylation of the Aglycone: A specific C-glucosyltransferase attaches a glucose moiety to the activated aromatic ring.

-

Hydroxylation of the Acetophenone Ring: Final hydroxylation steps complete the synthesis of the this compound aglycone.

A detailed breakdown of the proposed enzymatic steps is presented below.

Stage 1: Biosynthesis of the Acetophenone Aglycone Precursor

The formation of the acetophenone core of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in the biosynthesis of a vast array of plant phenolic compounds.

-

Phenylalanine to Cinnamic Acid: The pathway is initiated with the deamination of L-Phenylalanine to Cinnamic Acid , a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Activation of Cinnamic Acid: Cinnamic acid is then activated to its corresponding CoA-thioester, Cinnamoyl-CoA , by the action of 4-Coumarate-CoA Ligase (4CL) .

-

Hydration and Oxidation: Cinnamoyl-CoA undergoes hydration and subsequent oxidation to form 3-Oxo-3-phenylpropanoyl-CoA . This step is analogous to the initial steps of fatty acid β-oxidation.

-

Thiolytic Cleavage (Impaired): In a key proposed step, 3-Oxo-3-phenylpropanoyl-CoA is the substrate for a 3-Ketoacyl-CoA Thiolase (KAT) . However, it is hypothesized that in this compound-producing plants, an impaired or modified KAT leads to the release of an acetophenone precursor rather than the complete shortening of the side chain. This is based on the recently elucidated pathway for 4-hydroxyacetophenone in pear, where a malfunctioning KAT is responsible for acetophenone formation[2].

-

Polyketide Synthesis Alternative: An alternative, though less likely, route for the formation of the trihydroxylated acetophenone core could involve a Type III Polyketide Synthase (PKS) , such as a chalcone synthase-like enzyme. These enzymes catalyze the condensation of a starter CoA-ester with several molecules of malonyl-CoA to form a polyketide intermediate, which can then be cyclized and aromatized to produce a variety of phenolic compounds, including phloroacetophenone (2',4',6'-trihydroxyacetophenone)[3][4].

Stage 2: C-Glucosylation

Following the formation of the 2',4',6'-trihydroxyacetophenone aglycone, a glucose moiety is attached via a C-C bond, a reaction catalyzed by a C-glucosyltransferase (CGT) .

-

Enzyme: A specific UDP-dependent C-glucosyltransferase is responsible for this transformation.

-

Substrates: The enzyme utilizes 2',4',6'-trihydroxyacetophenone as the acceptor molecule and UDP-glucose as the sugar donor.

-

Mechanism: The CGT catalyzes the electrophilic substitution of a proton on the electron-rich aromatic ring of the acetophenone with the glucosyl cation derived from UDP-glucose. This results in the formation of the C-glucoside. C-glycosylation is a key step that enhances the stability and solubility of the molecule[5][6].

Stage 3: Final Hydroxylations (Hypothetical Ordering)

The precise timing of the hydroxylation events at positions 2', 4', and 6' of the acetophenone ring is not yet definitively established. These hydroxylations could occur before or after the C-glucosylation step. The enzymes responsible are likely Cytochrome P450-dependent monooxygenases (P450s) or dioxygenases .

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and precursor/product concentrations for the this compound biosynthetic pathway. Future research should focus on isolating the involved enzymes and characterizing their kinetic parameters to enable metabolic engineering efforts.

| Parameter | Value | Units | Conditions | Reference |

| Km (PAL for L-Phe) | Data not available | µM | ||

| kcat (PAL) | Data not available | s-1 | ||

| Km (4CL for Cinnamic Acid) | Data not available | µM | ||

| kcat (4CL) | Data not available | s-1 | ||

| Km (CGT for 2',4',6'-THAP) | Data not available | µM | ||

| kcat (CGT) | Data not available | s-1 | ||

| This compound yield | Data not available | mg/g FW |

Table 1: Summary of currently unavailable quantitative data for the this compound biosynthesis pathway.

Experimental Protocols

Elucidating the proposed pathway for this compound biosynthesis would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Identification and Characterization

Objective: To identify and characterize the enzymes involved in this compound biosynthesis.

Experimental Workflow:

Methodology:

-

Transcriptome Analysis:

-

Extract total RNA from this compound-accumulating tissues (e.g., leaves of Myrcia multiflora).

-

Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Identify candidate genes encoding PAL, 4CL, KATs, PKSs, CGTs, and P450s through homology searches against public databases.

-

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate genes by PCR.

-

Clone the amplified genes into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Transform the expression constructs into a suitable host for protein production.

-

-

Enzyme Assays:

-

Purify the recombinant enzymes using affinity chromatography.

-

Conduct in vitro enzyme assays using the putative substrates (e.g., L-phenylalanine for PALs, 2',4',6'-trihydroxyacetophenone and UDP-glucose for CGTs).

-

Analyze the reaction products by HPLC, LC-MS, and NMR to confirm enzyme function.

-

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton of this compound.

Experimental Workflow:

Methodology:

-

Feeding of Labeled Precursors:

-

Administer stable isotope-labeled precursors, such as [U-¹³C₉]-L-phenylalanine or [U-¹³C₆]-D-glucose, to plant seedlings or cell suspension cultures.

-

-

Extraction and Analysis:

-

After an appropriate incubation period, harvest the plant material and perform a metabolite extraction.

-

Purify this compound from the extract using chromatographic techniques.

-

Analyze the purified compound by high-resolution mass spectrometry to determine the incorporation of the isotopic label.

-

Utilize ¹³C-NMR spectroscopy to determine the specific positions of the incorporated ¹³C atoms, thereby confirming the biosynthetic precursors and intermediates.

-

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at understanding and manipulating the production of this and other related bioactive compounds. Key areas for future investigation include the definitive identification and characterization of all the enzymes in the pathway, particularly the proposed impaired 3-ketoacyl-CoA thiolase or polyketide synthase and the specific C-glucosyltransferase. Elucidation of the regulatory mechanisms governing this pathway will be crucial for developing metabolic engineering strategies to enhance the production of this compound in either its native plant hosts or in microbial systems. Such efforts could pave the way for the sustainable production of this promising natural product for pharmaceutical and nutraceutical applications.

References

- 1. 2',4',6'-trihydroxyacetophenone (CHEBI:64344) [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Botanical Treasury of Myrciaphenone A: An In-depth Guide to its Natural Sources and Isolation from Myrcia multiflora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrciaphenone A, a notable acetophenone glucoside, has garnered scientific interest for its potential therapeutic applications, particularly in the context of diabetes management. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its principal botanical origin, Myrcia multiflora. The document details a generalized experimental protocol for the extraction and isolation of this compound from the leaves of Myrcia multiflora, based on established phytochemical methodologies. Furthermore, this guide presents a summary of the known chemical constituents of this plant and visual representations of the isolation workflow and the biological targets of this compound. While precise quantitative data on the yield of this compound from Myrcia multiflora is not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a C-glucosylacetophenone, a class of phenolic compounds characterized by an acetophenone core linked to a glucose molecule. Its chemical structure confers specific biological activities, making it a molecule of interest for pharmacological research. The traditional use of Myrcia multiflora, colloquially known as the "insulin plant," in Brazilian folk medicine for the treatment of diabetes has prompted scientific investigation into its chemical constituents, leading to the identification of this compound and related compounds.[1]

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Myrcia multiflora (Lam.) DC., belonging to the Myrtaceae family. Within this plant, this compound has been predominantly isolated from the leaves. While other species within the vast Myrcia genus may also contain acetophenone derivatives, Myrcia multiflora remains the definitive source for this compound based on current scientific literature.

Chemical Constituents of Myrcia multiflora

Myrcia multiflora is a rich source of various classes of phytochemicals. While quantitative analysis of each component is extensive and beyond the scope of this guide, a summary of the key compounds isolated from its leaves is presented in Table 1. This provides context to the chemical environment from which this compound is isolated.

| Compound Class | Examples of Isolated Compounds from Myrcia multiflora Leaves |

| Acetophenone Glucosides | This compound, Myrciaphenone B |

| Flavanone Glucosides | Myrciacitrins I, II, III, IV, V |

| Flavonol Glycosides | Myricitrin, Mearnsitrin, Quercitrin, Desmanthin-1, Guaijaverin |

| Tannins | Corilagin, Chebulagic acid, Pedunculagin |

| Phenolic Acids | Chlorogenic acid, 4-O-caffeoylquinic acid |

| Volatile Compounds (Essential Oil) | (E)-nerolidol, α-bulnesene, pogostol, (E)-γ-bisabolene |

Note: This table is a qualitative summary and does not reflect the relative abundance of each compound.

Experimental Protocol: Extraction and Isolation of this compound from Myrcia multiflora Leaves

The following is a generalized, multi-step protocol for the extraction and isolation of this compound, synthesized from methodologies reported in the scientific literature. Researchers should adapt and optimize these steps based on their specific laboratory conditions and available equipment.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Myrcia multiflora are collected. Proper botanical identification is crucial to ensure the correct plant species is being processed.

-

Drying: The leaves are air-dried in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Methanol is the most commonly reported solvent for the initial extraction of polar and semi-polar compounds, including this compound, from Myrcia multiflora.

-

Maceration/Soxhlet Extraction:

-

Maceration: The powdered leaf material is soaked in methanol at room temperature for an extended period (e.g., 24-72 hours), often with periodic agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient and continuous extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble, and methanol is continuously cycled through it.

-

-

Filtration and Concentration: The methanolic extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Solvent Partitioning

-

Fractionation: The crude methanolic extract is suspended in water or a hydroalcoholic mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity. A common solvent used for partitioning is ethyl acetate, which has been shown to effectively concentrate this compound and other phenolic compounds.[1]

-

Separation: The mixture is vigorously shaken in a separatory funnel and allowed to separate into aqueous and organic (ethyl acetate) layers. The ethyl acetate layer, containing this compound, is collected. This process is repeated to maximize the recovery of the target compound.

-

Concentration: The ethyl acetate fraction is concentrated in vacuo to yield a dried, enriched extract.

Chromatographic Purification

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography for the separation of its individual components.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial separation. .

-

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, may require further purification using techniques such as:

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound. A reverse-phase C18 column is typically employed with a mobile phase gradient of water and methanol or acetonitrile.

-

Structure Elucidation

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualizations

Experimental Workflow for this compound Isolation

Caption: Generalized Workflow for the Isolation of this compound.

Biological Activity of this compound

This compound has been identified as an inhibitor of two key enzymes involved in carbohydrate metabolism and the pathogenesis of diabetic complications: aldose reductase and α-glucosidase.[1]

Caption: Known Biological Targets of this compound.

Conclusion

Myrcia multiflora stands out as the definitive natural source of this compound. While the isolation and purification of this compound are achievable through standard phytochemical techniques, there is a clear need for further research to quantify the yield of this compound in different parts of the plant and under various environmental conditions. The established biological activities of this compound as an inhibitor of aldose reductase and α-glucosidase provide a strong rationale for its further investigation as a potential therapeutic agent for diabetes and its complications. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

References

The Discovery and Isolation of Myrciaphenone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrciaphenone A is a C-glucosidic acetophenone, a class of phenolic compounds that have garnered interest for their potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its physicochemical properties and biological context. While first identified in Myrcia multiflora, it has also been reported in Leontodon tuberosus and Curcuma comosa.[2][3] This document collates available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is characterized by the chemical formula C₁₄H₁₈O₉ and a molecular weight of 330.29 g/mol .[3] Its structure consists of a dihydroxyacetophenone moiety linked to a glucose unit via a C-glycosidic bond.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₉ | PubChem[3] |

| Molecular Weight | 330.29 g/mol | PubChem[3] |

| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem[3] |

| CAS Number | 26089-54-3 | PubChem[3] |

Discovery and Isolation History

This compound was first reported as a novel natural product isolated from the leaves of Myrcia multiflora (Lam.) DC., a plant used in Brazilian folk medicine for the management of diabetes.[2][4] The initial discovery was detailed in a 1998 publication in the Chemical & Pharmaceutical Bulletin by Yoshikawa and colleagues.[2][4] This seminal work described the isolation and structure elucidation of this compound alongside other bioactive compounds from the plant.

Experimental Protocols

Note: The detailed experimental protocols from the original publication by Yoshikawa et al. (1998) are not fully available in the publicly accessible literature. The following represents a generalized workflow for the isolation of phenolic glycosides from plant material, which is likely similar to the methodology used for this compound.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Myrcia multiflora are collected and authenticated.

-

The leaves are air-dried or freeze-dried to preserve the chemical constituents.

-

The dried leaves are ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically with a polar solvent such as methanol or ethanol, to isolate the phenolic compounds.

-

Extraction is often performed at room temperature with agitation or under reflux to enhance efficiency.

-

The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

3. Fractionation:

-

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

-

This compound, being a glycoside, is expected to partition into the more polar fractions, such as the ethyl acetate or n-butanol fractions.

4. Chromatographic Purification:

-

The polar fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: The fraction is first separated on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are then subjected to preparative HPLC, often on a reversed-phase (C18) column, to yield the pure compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima, providing information about the chromophoric system.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, confirming the structure of the acetophenone core, the glucose unit, and the position of the glycosidic linkage.

Note: Specific spectroscopic data from the original publication is not available in the searched resources.

Biological Activity

While specific studies on the biological activity of this compound are limited, the aglycone of this compound, 2',4',6'-trihydroxyacetophenone (phloroacetophenone), has been shown to possess significant hepatoprotective and antioxidant properties.[5][6]

A study by Ferreira et al. demonstrated that phloroacetophenone, derived from this compound, exhibited the following activities:

-

In vitro antioxidant effects: Scavenging of hydroxyl and superoxide radicals, and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[5]

-

Hepatoprotective effects in a CCl₄-induced mouse model:

These findings suggest that this compound may serve as a precursor to the bioactive aglycone and could possess its own pharmacological activities. The initial research by Yoshikawa et al. also pointed towards its potential as an aldose reductase and alpha-glucosidase inhibitor, consistent with the traditional use of Myrcia multiflora for diabetes.[2]

Signaling Pathways

Currently, there is no specific research available detailing the signaling pathways directly modulated by this compound. However, based on the known activities of its aglycone and other related phenolic compounds, it is plausible that this compound or its metabolites could influence cellular signaling cascades associated with oxidative stress and inflammation. Flavonoids and other polyphenols are known to modulate pathways such as the PI3K/Akt and MAPK signaling pathways.[7][8] Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Visualizations

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound represents an interesting C-glucosidic acetophenone with potential for further pharmacological investigation, particularly in the areas of antioxidant and hepatoprotective activities. This guide provides a summary of the currently available information on its discovery and isolation. The lack of detailed, publicly accessible experimental data from the original publication highlights the need for future work to fully characterize this compound and explore its therapeutic potential. Further studies are also warranted to elucidate the specific signaling pathways through which this compound and its aglycone exert their biological effects.

References

- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 3. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rain-tree.com [rain-tree.com]

- 5. Biological Activity Aldose-Reductase-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 6. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Myrciaphenone A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrciaphenone A is a naturally occurring acetophenone C-glucoside that has been isolated from several plant species, including Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. This document provides a comprehensive overview of the known physical and chemical properties of this compound, based on available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of relevant chemical structures and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the molecular formula C₁₄H₁₈O₉, is characterized by an acetophenone core linked to a glucose molecule through a C-glycosidic bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₉ | [Yoshikawa et al., 1998] |

| Molecular Weight | 330.29 g/mol | [Yoshikawa et al., 1998] |

| Appearance | Colorless Needles | [Yoshikawa et al., 1998] |

| Melting Point | 188 - 190 °C | [Yoshikawa et al., 1998] |

| Optical Rotation | [α]D²⁵ -25.8° (c=1.0, MeOH) | [Yoshikawa et al., 1998] |

| CAS Number | 26089-54-3 | PubChem |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 3 | 6.28 | d | 2.1 |

| 5 | 6.16 | d | 2.1 |

| COCH₃ | 2.65 | s | |

| Glucose | |||

| 1' | 4.95 | d | 9.8 |

| 2' | 4.15 | dd | 9.8, 8.5 |

| 3' | 3.50 | t | 8.5 |

| 4' | 3.43 | t | 8.5 |

| 5' | 3.45 | m | |

| 6'a | 3.88 | dd | 12.2, 2.4 |

| 6'b | 3.73 | dd | 12.2, 5.5 |

| Source: Yoshikawa et al., 1998 |

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 106.3 |

| 2 | 165.6 |

| 3 | 96.8 |

| 4 | 168.1 |

| 5 | 95.4 |

| 6 | 163.0 |

| COCH₃ | 204.4 |

| COCH₃ | 33.1 |

| Glucose | |

| 1' | 74.8 |

| 2' | 72.0 |

| 3' | 79.9 |

| 4' | 71.5 |

| 5' | 82.4 |

| 6' | 62.7 |

| Source: Yoshikawa et al., 1998 |

Table 4: Other Spectroscopic Data for this compound

| Technique | Key Features |

| UV-Vis (MeOH) | λmax (log ε): 218 (4.38), 291 (4.13), 328 (sh) nm |

| IR (film) | νmax: 3350 (OH), 1620 (C=O) cm⁻¹ |

| Mass Spectrometry (HR-FABMS) | m/z: 331.1029 [M+H]⁺ (Calcd. for C₁₄H₁₉O₉: 331.1029) |

| Source: Yoshikawa et al., 1998 |

Experimental Protocols

Isolation of this compound from Myrcia multiflora

The following protocol is based on the methodology described by Yoshikawa et al. (1998).

Caption: Isolation workflow for this compound.

Methodology:

-

Extraction: The dried leaves of Myrcia multiflora are extracted with hot methanol.

-

Concentration: The methanolic extract is concentrated under reduced pressure.

-

Partitioning: The resulting extract is suspended in water and partitioned with ethyl acetate.

-

Chromatography (Initial): The aqueous layer is subjected to column chromatography on a Diaion HP-20 column, eluting with a gradient of water to methanol.

-

Chromatography (Silica Gel): Fractions containing this compound are further purified by repeated column chromatography on silica gel using a chloroform-methanol-water solvent system.

-

HPLC Purification: Final purification is achieved by high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column with a methanol-water mobile phase to yield pure this compound.

General Spectroscopic Methods

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 500 MHz spectrometer in deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula.

-

UV-Vis Spectroscopy: UV-Vis spectra were obtained in methanol.

-

IR Spectroscopy: IR spectra were recorded as a film.

-

Optical Rotation: Optical rotation was measured in methanol at 25 °C.

Potential Biological Activities and Signaling Pathways (Hypothesized)

While specific biological studies on isolated this compound are limited, its structural class as a phenolic C-glucoside suggests potential antioxidant and anti-inflammatory activities. The initial report by Yoshikawa et al. (1998) also indicates inhibitory effects on aldose reductase and α-glucosidase, suggesting a potential role in managing diabetic complications.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of similar phenolic compounds, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Caption: Hypothesized anti-inflammatory pathway of this compound.

Proposed Antioxidant Activity Workflow

The antioxidant potential of this compound can be evaluated using standard in vitro assays.

Caption: Workflow for assessing antioxidant activity.

Conclusion

This compound is a well-characterized C-glucosylacetophenone with defined physical and spectroscopic properties. Its chemical structure suggests potential for further investigation into its biological activities, particularly as an antioxidant, anti-inflammatory, and anti-diabetic agent. The detailed information provided in this guide serves as a solid foundation for researchers to design and conduct further studies to explore the therapeutic potential of this natural compound.

Myrciaphenone A: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Myrciaphenone A, a naturally occurring acetophenone glucoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, biological activity, and the experimental protocols for its evaluation.

Core Chemical Data

This compound is chemically identified as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone.[1] Its registered CAS number is 26089-54-3.[1]

| Identifier | Value |

| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |

| CAS Number | 26089-54-3 |

| Molecular Formula | C₁₄H₁₈O₉ |

| Molecular Weight | 330.29 g/mol |

Biological Activity and Therapeutic Potential

This compound has been isolated from the leaves of Myrcia multiflora, a plant traditionally used in Brazil as a treatment for diabetes.[2][3] Research has demonstrated its potential as a therapeutic agent through its inhibitory effects on key enzymes implicated in diabetic complications. Specifically, this compound has been shown to be an inhibitor of both aldose reductase and α-glucosidase.[2][3]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound against aldose reductase and α-glucosidase has been quantified, as detailed in the table below.

| Enzyme | IC₅₀ (µM) |

| Aldose Reductase | 3.8 |

| α-Glucosidase | 0.83 |

Data sourced from Yoshikawa et al., 1998.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Aldose Reductase Inhibition Assay

The inhibitory activity of this compound on aldose reductase was determined spectrophotometrically. The assay mixture contained:

-

1.0 M Sodium phosphate buffer (pH 6.2)

-

0.1 M NADPH

-

0.1 M DL-glyceraldehyde (substrate)

-

The test sample (this compound) dissolved in DMSO

-

Aldose reductase enzyme solution

The reaction was initiated by the addition of the substrate. The rate of NADPH oxidation was monitored by measuring the change in absorbance at 340 nm. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀) was then calculated.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was assessed using p-nitrophenyl α-D-glucopyranoside as the substrate. The experimental setup included:

-

0.1 M Phosphate buffer (pH 7.0)

-

α-Glucosidase enzyme solution

-

The test sample (this compound) dissolved in DMSO

-

p-Nitrophenyl α-D-glucopyranoside solution

The reaction was initiated by the addition of the substrate and incubated at 37°C. The amount of p-nitrophenol released was measured spectrophotometrically at 400 nm. The IC₅₀ value was determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound's inhibition of aldose reductase is significant due to the role of this enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. The following diagram illustrates the polyol pathway and the inhibitory action of this compound.

References

- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antidiabetic principles of natural medicines. II. Aldose reductase and alpha-glucosidase inhibitors from Brazilian natural medicine, the leaves of Myrcia multiflora DC. (Myrtaceae): structures of myrciacitrins I and II and myrciaphenones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidiabetic Principles of Natural Medicines. II. Aldose Reductase and α-Glucosidase Inhibitors from Brazilian Natural Medicine, the Leaves of Myrcia multiflora DC. (Myrtacae) : Structures of Myrciacitrins I and II and Myrciaphenones A and B [jstage.jst.go.jp]

Biological Activity Screening of Myrciaphenone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Myrciaphenone A, a naturally occurring acetophenone glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its antioxidant properties and potential as an enzyme inhibitor. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Antioxidant Activity

This compound has been identified as a compound with antioxidant potential. Its activity has been assessed through various in vitro assays, which are detailed below.

Table 1: Summary of Antioxidant Activity Data for this compound

| Assay | Target | Result | Notes |

| DPPH Radical Scavenging | DPPH radical | Activity confirmed | Quantitative IC50 value not reported in key literature. The fraction containing this compound showed activity. |

| Ferric Reducing Antioxidant Power (FRAP) | Ferric ions (Fe³⁺) | Activity confirmed | Quantitative value for this compound not specified. |

| Superoxide Radical Scavenging | Superoxide radicals (O₂⁻) | Activity confirmed | Quantitative IC50 value not reported for the pure compound. |

Note: The primary study identifying the antioxidant activity of this compound focused on the most potent compounds in the extract, namely gallic acid and myricetin, and did not provide specific quantitative data for this compound itself. Further targeted studies are required to establish its precise IC50/EC50 values in these assays.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key antioxidant assays used to evaluate compounds like this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents and Equipment:

-

DPPH solution (typically 0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer (517 nm)

-

-

Protocol:

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in an intense blue color, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

Test compound (this compound) at various concentrations

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer (593 nm)

-

-

Protocol:

-

Prepare the FRAP reagent fresh.

-

Prepare a series of dilutions of this compound.

-

Add the FRAP reagent to a 96-well plate.

-

Add the sample dilutions to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a ferrous sulfate or Trolox standard.

-

The antioxidant capacity of the sample is expressed as ferrous ion equivalents or Trolox equivalents.

-

3. Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals.

-

Principle: Superoxide radicals are generated in a phenazine methosulfate-NADH system and reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant's ability to scavenge the superoxide radicals prevents the reduction of NBT.

-

Reagents and Equipment:

-

Tris-HCl buffer

-

NADH solution

-

NBT solution

-

Phenazine methosulfate (PMS) solution

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer (560 nm)

-

-

Protocol:

-

Prepare solutions of NBT, NADH, and the test compound in Tris-HCl buffer.

-

Add the solutions to a 96-well plate in the following order: NBT, NADH, and sample.

-

Initiate the reaction by adding PMS solution.

-

Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined from the dose-response curve.

-

Enzyme Inhibitory Activity

This compound has been suggested to possess inhibitory activity against certain enzymes, although quantitative data is limited in the public domain.

Table 2: Potential Enzyme Inhibitory Activity of this compound

| Enzyme Target | Biological Relevance | Result |

| α-Glucosidase | Diabetes management | Potential inhibitory activity suggested, but quantitative data is not available. |

| Aldose Reductase | Diabetic complications | Potential inhibitory activity suggested, but quantitative data is not available. |

Experimental Protocols for Enzyme Inhibition Assays

1. α-Glucosidase Inhibition Assay

-

Principle: This assay measures the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion. The enzyme hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.

-

Reagents and Equipment:

-

α-Glucosidase enzyme solution

-

pNPG substrate solution

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Acarbose)

-

Sodium carbonate (Na₂CO₃) solution to stop the reaction

-

96-well microplate

-

Microplate reader (405 nm)

-

-

Protocol:

-

Add the test compound and α-glucosidase solution to the wells of a microplate and pre-incubate.

-

Add the pNPG substrate to initiate the reaction.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding Na₂CO₃ solution.

-

Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

2. Aldose Reductase Inhibition Assay

-

Principle: This assay measures the inhibition of aldose reductase, an enzyme in the polyol pathway. The enzyme activity is determined by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP⁺.

-

Reagents and Equipment:

-

Aldose reductase enzyme (e.g., from rat lens)

-

NADPH solution

-

Substrate (e.g., DL-glyceraldehyde)

-

Phosphate buffer

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Quercetin)

-

UV-Vis spectrophotometer (340 nm)

-

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm for a set period.

-

Calculate the rate of reaction and the percentage of inhibition.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

To date, specific studies elucidating the effects of this compound on cellular signaling pathways have not been extensively reported. However, based on the activities of structurally related flavonoids, it is plausible that this compound may modulate key inflammatory and cell survival pathways such as NF-κB and MAPK. The following diagrams illustrate the general experimental workflows for screening such activities.

Caption: General workflow for in vitro antioxidant activity screening.

Caption: Hypothetical workflow for screening effects on inflammatory signaling.

This compound demonstrates promise as a bioactive compound, particularly due to its antioxidant properties. However, the current body of scientific literature lacks comprehensive quantitative data on its various biological activities. The experimental protocols and workflows detailed in this guide provide a framework for conducting further in-depth screening of this compound. Future research should focus on determining the specific IC50 and EC50 values for its antioxidant, anti-inflammatory, and enzyme-inhibiting activities, as well as elucidating its mechanisms of action at the cellular and molecular levels. Such studies are crucial for fully assessing the therapeutic potential of this compound and advancing its development as a potential drug candidate.

Potential Therapeutic Targets of Myrciaphenone A: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanisms of Myrciaphenone A is limited. This guide synthesizes information on the biological activities of structurally related acetophenone glucosides and phenolic compounds to infer potential therapeutic avenues for this compound. The proposed targets and pathways outlined herein are therefore hypothetical and require experimental validation.

This compound, an acetophenone C-glucoside, is a phenolic compound found in various plant species.[1][2] While direct studies on its biological activity are scarce, the broader class of acetophenones and their glycosides have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory activities.[3][4][5][6] This technical guide provides an in-depth overview of the inferred potential therapeutic targets of this compound, detailed experimental protocols for investigation, and hypothesized signaling pathways.

Inferred Biological Activities and Potential Therapeutic Targets

Based on the activities of related compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. These effects are likely mediated through the modulation of key enzymes and signaling pathways involved in oxidative stress and inflammation.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, acting as free radical scavengers and modulators of endogenous antioxidant systems. The antioxidant potential of this compound can be attributed to its chemical structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anti-inflammatory Properties

Chronic inflammation is a key contributor to various diseases. Natural products, including acetophenone glucosides, have been shown to exert anti-inflammatory effects.[6] The potential anti-inflammatory mechanisms of this compound may involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades.

Table 1: Inferred Potential Therapeutic Targets of this compound

| Target Class | Specific Target | Potential Therapeutic Indication | Rationale based on Related Compounds |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Pain, Cancer | Flavonoids and other phenolic compounds are known to inhibit COX-2. |

| 5-Lipoxygenase (5-LOX) | Inflammation, Asthma | Many natural products exhibit inhibitory activity against 5-LOX. | |

| α-Glucosidase | Type 2 Diabetes | Acetophenone derivatives have shown potent α-glucosidase inhibitory activity.[7][8] | |

| Prolyl Endopeptidase (PEP) | Neurodegenerative diseases | Acetophenone glucosides from clove buds have demonstrated PEP inhibition.[9] | |

| Signaling Pathways | NF-κB Signaling Pathway | Inflammatory diseases, Cancer | Flavonoids and other natural products are known to inhibit the activation of NF-κB.[10][11][12][13] |

| MAPK Signaling Pathway | Cancer, Inflammatory diseases | Polyphenols can modulate MAPK signaling pathways involved in inflammation and cell proliferation.[14][15] |

Quantitative Data on Related Compounds

Direct quantitative data for this compound is not currently available in the public domain. The following table summarizes data for related acetophenone derivatives to provide a reference for potential efficacy.

Table 2: Biological Activity of Selected Acetophenone Derivatives

| Compound | Assay | Target/Cell Line | IC50 Value | Reference |

| Acrolione A | Anti-inflammatory | RAW 264.7 cells | 26.4 µM | [4] |

| Acrolione C | Anti-inflammatory | RAW 264.7 cells | 46.0 µM | [4] |

| Acrolione D | Anti-inflammatory | RAW 264.7 cells | 79.4 µM | [4] |

| Acrolione E | Anti-inflammatory | RAW 264.7 cells | 57.3 µM | [4] |

| Acetophenone Derivative 81 | Cytotoxic | MCF-7 cancer cells | 33.5 µM | [4] |

| Acetophenone Derivative 85 | Cytotoxic | MCF-7 cancer cells | 25.6 µM | [4] |

| Acetophenone Derivative 7u | α-Glucosidase Inhibition | α-Glucosidase | 1.68 µM | [7][8] |

| 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-(6′-O-galloyl)glucoside | Prolyl Endopeptidase Inhibition | Prolyl Endopeptidase | 17.2 µM | [9] |

Experimental Protocols

To investigate the potential therapeutic targets of this compound, a series of in vitro assays are recommended. Detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of this compound on various cell lines and to establish a non-toxic concentration range for subsequent mechanistic studies.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.[16][17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes, key mediators of inflammation.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and purified COX-1 or COX-2 enzyme.[18][19]

-

Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and enzyme. Then, add various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2).[18]

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.[18]

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[18]

-

Detection: Measure the peroxidase activity by monitoring the oxidation of a chromogenic or fluorogenic substrate using a microplate reader.[18][20]

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[18][19]

5-Lipoxygenase (LOX) Inhibition Assay

This assay assesses the ability of this compound to inhibit 5-LOX, another important enzyme in the inflammatory pathway.

Protocol:

-

Reagent Preparation: Prepare sodium phosphate buffer (0.1 M, pH 8.0), soybean lipoxygenase solution, and sodium linoleate substrate solution.[21]

-

Incubation: In a quartz cuvette or 96-well plate, combine the buffer, enzyme solution, and different concentrations of this compound. Incubate at 25°C for 10 minutes.[21]

-

Reaction Initiation: Add the sodium linoleate solution to start the reaction.[21]

-

Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.[21][22]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Capacity Assays

A combination of assays is recommended to evaluate the multifaceted antioxidant potential of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.[23]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with methanol to a specific absorbance.

-

Mix various concentrations of this compound with the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after a set incubation time.[23]

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.

-

Mix various concentrations of this compound with the FRAP reagent.

-

Incubate at 37°C.

-

Measure the absorbance of the ferrous-TPTZ complex at 593 nm.[24]

-

Hypothesized Signaling Pathways

Based on the known activities of related phenolic compounds, this compound may modulate key inflammatory and cell survival signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many natural products inhibit this pathway at various points.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Target Validation

A systematic approach is necessary to validate the hypothesized therapeutic targets of this compound.

Caption: A proposed experimental workflow for the validation of this compound's therapeutic targets.

Conclusion

This compound, as an acetophenone glucoside, represents a promising scaffold for the development of novel therapeutic agents. While direct evidence is lacking, its chemical structure and the biological activities of related compounds strongly suggest potential antioxidant and anti-inflammatory properties. The therapeutic targets and signaling pathways proposed in this guide provide a rational basis for future research. Rigorous experimental validation using the outlined protocols is essential to elucidate the precise mechanisms of action of this compound and to unlock its full therapeutic potential.

References

- 1. This compound | C14H18O9 | CID 179470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. mdpi.com [mdpi.com]

- 12. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 細胞計數與健康分析 [sigmaaldrich.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.com [abcam.com]

- 21. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrciaphenone A is a naturally occurring acetophenone glucoside that has garnered interest within the scientific community for its potential pharmacological activities. Acetophenones are a class of phenolic compounds found in a variety of plant species and fungi, existing in both free and glycosidic forms. These compounds have been reported to exhibit a wide range of biological effects, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related acetophenone glucosides, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is structurally characterized as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone. It belongs to the family of acetophenone glucosides, which are characterized by an acetophenone core linked to a glucose moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₉ | PubChem |

| Molecular Weight | 330.29 g/mol | PubChem |

| CAS Number | 26089-54-3 | PubChem |

| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem |

This compound has been isolated from plant species such as Myrcia multiflora, Leontodon tuberosus, and Curcuma comosa. A structurally related compound, Myrciaphenone B, has also been identified from Myrcia multiflora.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of its aglycone, 2',4',6'-trihydroxyacetophenone (THA), and other related acetophenone glucosides have been investigated. It is important to note that the glycosylation of acetophenones can significantly impact their bioavailability and biological activity.

Antioxidant Activity

The aglycone of a glycoside found in Myrcia multiflora, phloroacetophenone (2′,4′,6′-trihydroxyacetophenone – THA), has demonstrated significant antioxidant properties. In vitro studies have shown its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and protect against lipid peroxidation.[1]

Hepatoprotective Effects

Pre-clinical studies on THA have revealed potent hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver injury in mice. THA was shown to prevent the increase in hepatic lipid peroxidation and protect hepatocytes from protein carbonylation and oxidative DNA damage.[1]

Anti-inflammatory Activity

Acetophenone derivatives are known to possess anti-inflammatory properties. While specific data for this compound is not available, related compounds have shown to be effective in various in vitro and in vivo models of inflammation.

Enzyme Inhibition

Flavonoid glucosides and acetophenone derivatives from Myrcia species have shown inhibitory activity against aldose reductase and α-glucosidase, suggesting a potential role in the management of diabetes.[2]

Table 2: Summary of Biological Activities and Quantitative Data for Related Compounds

| Compound | Biological Activity | Assay | Result | Source |

| 2',4',6'-trihydroxyacetophenone (THA) | Antioxidant | DPPH radical scavenging | Effective scavenger | [1] |

| 2',4',6'-trihydroxyacetophenone (THA) | Hepatoprotective | CCl₄-induced liver injury in mice | Significant prevention of LPO, protein carbonylation, and DNA damage | [1] |

| Myrcia species extracts (containing acetophenone glucosides) | Enzyme Inhibition | Aldose reductase inhibition | Active | [2] |

| Myrcia species extracts (containing acetophenone glucosides) | Enzyme Inhibition | α-glucosidase inhibition | Active | [2] |

Note: LPO refers to lipid peroxidation.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related phenolic compounds, it is plausible that this compound may influence key inflammatory and oxidative stress pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Many natural phenolic compounds have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The MAPK cascade is another crucial signaling pathway involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, and apoptosis.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Protocol:

-

Plant Material Preparation: Dried and powdered leaves of Myrcia multiflora are used as the starting material.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol of increasing polarity, is used to separate the components into different fractions.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Assay Procedure:

-

Different concentrations of this compound are prepared in a suitable solvent (e.g., methanol).

-

A fixed volume of the DPPH solution is added to each concentration of the test compound.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Protocol:

-

Preparation of solutions:

-

A solution of bovine serum albumin (e.g., 1% w/v) is prepared in phosphate-buffered saline (PBS, pH 6.4).

-

Different concentrations of this compound are prepared.

-

-

Assay Procedure:

-

A reaction mixture is prepared containing the BSA solution and the test compound at various concentrations.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

-

The mixture is then heated to induce denaturation (e.g., 51°C for 20 minutes).

-

After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

A control containing the BSA solution and the vehicle is also run.

-

-

Calculation: The percentage of inhibition of protein denaturation is calculated as follows:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of protein denaturation, is determined from the dose-response curve.

Conclusion and Future Directions

This compound and related acetophenone glucosides represent a promising class of natural products with potential therapeutic applications. The available data, primarily on the aglycone of a related compound, suggests significant antioxidant and hepatoprotective activities. However, a notable gap exists in the literature regarding the specific quantitative biological data and detailed mechanistic studies for this compound itself.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the biological activities of pure this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, is warranted.

-

Quantitative Analysis: Determination of IC₅₀ values and enzyme inhibition constants for this compound in various assays is crucial for understanding its potency.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound will provide valuable insights into its molecular targets.

-

Structure-Activity Relationship Studies: Investigating the influence of the glycosidic moiety and other structural features on the biological activity of acetophenone glucosides will aid in the design of more potent analogues.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this compound and its related compounds for the development of novel pharmaceuticals.

References

Leontodon tuberosus: A Comprehensive Technical Guide to Myrciaphenone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrciaphenone A, a naturally occurring acetophenone glucoside, has been identified as a constituent of Leontodon tuberosus, a perennial herbaceous plant belonging to the Asteraceae family. This technical guide provides an in-depth overview of Leontodon tuberosus as a source of this bioactive compound. While specific research on the extraction, quantification, and full biological profile of this compound from this particular plant is still emerging, this document consolidates the available information on the phytochemistry of the Leontodon genus, general protocols for the isolation of similar compounds, and the known biological activities of structurally related acetophenones. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound from Leontodon tuberosus.

Introduction to Leontodon tuberosus

Leontodon tuberosus, commonly known as tuberous hawkbit, is a perennial plant native to Europe and parts of Asia, typically found in dry, grassy habitats.[1][2] It is characterized by a rosette of basal leaves and yellow, dandelion-like flowers.[1][2] The genus Leontodon is known to be a rich source of various secondary metabolites, including phenolic compounds such as flavonoids and caffeoyl quinic acid derivatives.[3] Notably, this compound has been reported to be present in Leontodon tuberosus.[4]

This compound: A Bioactive Acetophenone Glucoside

This compound is an acetophenone glucoside with the chemical formula C14H18O9.[4] Acetophenones are a class of phenolic compounds found in numerous plant families and are known to exist in both free and glycosidic forms.[4][5] These compounds have garnered scientific interest due to their diverse and significant biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6]

Experimental Protocols

While specific protocols for the extraction and isolation of this compound from Leontodon tuberosus are not yet detailed in the scientific literature, this section outlines general methodologies applicable to the isolation of acetophenone glucosides and other phenolic compounds from plant materials. These protocols are based on established techniques in phytochemistry and can be adapted for the targeted isolation of this compound.

General Extraction of Phenolic Compounds

A common method for extracting phenolic compounds from plant material involves maceration with a polar solvent.

-

Plant Material Preparation: The aerial parts or roots of Leontodon tuberosus should be collected, dried at room temperature in a well-ventilated area, and then ground into a fine powder.

-

Extraction: The powdered plant material is macerated with an ethanol/water mixture (e.g., 70-80% ethanol) at a specified material-to-solvent ratio for a defined period (e.g., 24-72 hours) at room temperature. The extraction process can be repeated multiple times to ensure maximum yield.

-

Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract typically involves chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and methanol or acetonitrile). The elution is monitored by a UV detector at an appropriate wavelength.

Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-